1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a pyrimidin-4-yl core substituted with a 4-ethylphenoxy group at the 6-position. The carboxamide nitrogen is further functionalized with a [4-(pyrrolidin-1-yl)phenyl]methyl group. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, making this compound a candidate for therapeutic development .
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O2/c1-2-22-7-11-26(12-8-22)36-28-19-27(31-21-32-28)34-17-13-24(14-18-34)29(35)30-20-23-5-9-25(10-6-23)33-15-3-4-16-33/h5-12,19,21,24H,2-4,13-18,20H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUZUCYFZLEVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often require a catalyst, such as anhydrous aluminum chloride, and are conducted under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to simpler benzimidazole compounds .
Scientific Research Applications
N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and related analogs are summarized below. Key parameters include substituent effects, molecular weight, hydrogen-bonding capacity, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
The trifluoromethyl group in increases metabolic stability but may reduce bioavailability due to higher lipophilicity . The piperazine linker in adds conformational flexibility, which could improve target engagement in CNS applications .
Hydrogen-Bonding Capacity :
- The target compound’s pyrrolidine moiety increases H-bond acceptors (6–7), favoring solubility over (5–6 acceptors) .
- The 7 H-bond acceptors in suggest superior solubility but may compromise membrane permeability .
Molecular Weight :
- Compounds exceeding 500 g/mol (e.g., ) may face challenges in oral bioavailability, whereas the target compound (~430 g/mol) aligns with Lipinski’s rules for drug-likeness .
Research Findings and Implications
Pyrimidine Core Utility: The pyrimidine scaffold is critical for π-π stacking in kinase inhibitors, as seen in analogs like and . Modifications at the 6-position (e.g., 4-ethylphenoxy in the target compound) tune selectivity for specific ATP-binding pockets .
Pyrrolidine vs. Fluorine : The pyrrolidine group in the target compound likely enhances solubility and basicity compared to the fluorine in , which may improve tissue distribution .
Piperazine Linkers : The piperazine-containing analog demonstrates the trade-off between molecular complexity and CNS activity, a consideration for neurodegenerative drug design .
Trifluoromethyl Groups : While ’s trifluoromethyl group boosts metabolic stability, it may reduce passive diffusion, necessitating formulation optimization .
Biological Activity
1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide, often referred to as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role as an inhibitor of various kinases, particularly in the context of cancer therapy.
Chemical Structure
The compound's structure can be summarized by the following molecular formula:
- Molecular Formula : C21H28N4O3
- Chemical Structure : The compound features a pyrimidine ring substituted with an ethylphenoxy group and a piperidine carboxamide moiety, contributing to its pharmacological properties.
The primary biological activity of this compound is linked to its inhibition of the extracellular signal-regulated kinase 5 (ERK5), which is part of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating cell proliferation, migration, and survival, making it a target for cancer therapies.
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on ERK5 activity. One study highlighted that modifications at specific positions on the pyrimidine ring could enhance potency while maintaining selectivity against other kinases such as ERK1 and ERK2. For instance, a derivative with a methylpiperazine substitution showed a six-fold increase in potency compared to its parent compound .
Pharmacokinetics
In vivo studies have indicated that certain derivatives possess favorable pharmacokinetic profiles. For example, one derivative exhibited an oral bioavailability of 42% in mouse models, with low clearance rates and half-lives conducive for therapeutic use .
Case Study 1: Antitumor Activity
A notable case study involved testing the compound's efficacy against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in HeLa cells, correlating with its ability to suppress ERK5 autophosphorylation. The IC50 values obtained from these assays suggest strong potential for further development as an antitumor agent.
Case Study 2: Selectivity and Safety Profile
Another study focused on the selectivity of this compound against other MAPK family members. It was found that while inhibiting ERK5, the compound did not significantly affect the closely related kinases, thus indicating a potentially favorable safety profile . Additionally, assessments of hERG channel inhibition revealed that some derivatives did not exhibit significant cardiotoxicity.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 372.48 g/mol |
| Oral Bioavailability | 42% |
| Clearance Rate | 14 mL/min/kg |
| Half-life | 80 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
